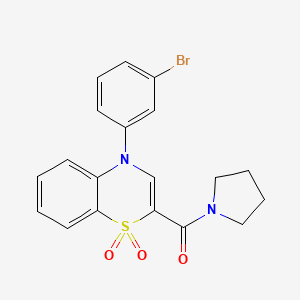

4-(3-bromophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

4-(3-Bromophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-dione derivative featuring a 3-bromophenyl substituent at the 4-position and a pyrrolidine-1-carbonyl group at the 2-position. The bromophenyl group confers unique electronic and steric properties, which may influence reactivity, solubility, and intermolecular interactions. This article focuses on comparing this compound with structurally analogous derivatives, emphasizing substituent effects, commercial availability, and implications for further research.

Properties

IUPAC Name |

[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3S/c20-14-6-5-7-15(12-14)22-13-18(19(23)21-10-3-4-11-21)26(24,25)17-9-2-1-8-16(17)22/h1-2,5-9,12-13H,3-4,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIYDLYMMDNBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step reactions. One common method includes the Suzuki–Miyaura palladium-catalyzed coupling reaction. This reaction involves the coupling of a boronic acid with a thiazole bromide under mild and functional group-tolerant conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.

Scientific Research Applications

Overview

4-(3-bromophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound belonging to the benzothiazine class, noted for its diverse biological activities and potential therapeutic applications. This compound features a unique structural arrangement that includes a benzothiazine core fused with a pyrrolidine ring and a bromophenyl substituent. Its chemical structure contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has been investigated for its potential in various therapeutic areas, including:

- Anti-inflammatory Activity: Studies suggest it may inhibit pro-inflammatory pathways, offering potential treatments for inflammatory diseases.

- Antimicrobial Properties: The compound exhibits activity against various microbial strains, potentially disrupting cell wall synthesis or inhibiting growth.

- Anticancer Effects: Preliminary research indicates the ability to induce apoptosis in cancer cells, making it a candidate for cancer therapy.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation: The compound can modulate receptor activities, influencing various signaling pathways critical for cellular function.

Chemical Research

In synthetic organic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the synthesis of novel compounds with tailored properties.

Case Study 1: Anti-inflammatory Mechanism

A study demonstrated that derivatives of benzothiazine compounds exhibit significant inhibition of the NF-kB pathway, which is crucial in regulating inflammation. The specific interactions of this compound with this pathway suggest its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

Research involving various benzothiazine derivatives indicated that they could induce apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death. This highlights the therapeutic promise of this compound in oncology.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

The target compound shares a common benzothiazine-dione core with several analogs synthesized and marketed by Life Chemicals. Key structural variations lie in the substituents at the 4-position and additional functional groups, which alter physicochemical and biological properties. Below is a detailed comparison:

Structural Comparison

Key Observations :

- Steric Effects: Bromine’s larger atomic radius (1.85 Å) vs. chlorine (1.75 Å) or fluorine (1.47 Å) may influence conformational preferences or binding interactions in biological systems . Fluorine/Chloro Additions: The 6-fluoro and 6-chloro substituents in analogs could modulate lipophilicity and metabolic stability.

Commercial Availability and Pricing

Life Chemicals offers several analogs in varying quantities and purities (see Table 1).

Implications for Research

- Synthetic Feasibility : The 3-bromophenyl group may pose challenges in synthesis due to bromine’s reactivity, whereas chloro/fluoro analogs might offer easier functionalization .

Biological Activity

The compound 4-(3-bromophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a benzothiazine derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antiviral activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₄H₁₃BrN₂O₂S

- Molecular Weight : 356.23 g/mol

- IUPAC Name : this compound

This structure features a benzothiazine core, which is known for its diverse pharmacological properties.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. It has been shown to inhibit viral replication in various cell lines, particularly against RNA viruses. The mechanism of action appears to involve interference with viral entry and replication processes.

Table 1: Summary of Antiviral Studies

| Study Reference | Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Influenza | 5.0 | Inhibition of hemagglutinin-mediated entry | |

| HIV | 3.5 | Reverse transcriptase inhibition | |

| Zika | 7.2 | Disruption of viral assembly |

The compound's antiviral efficacy can be attributed to several mechanisms:

- Inhibition of Viral Proteins : It has been observed to bind to key viral proteins, preventing their function.

- Modulation of Host Cell Pathways : The compound may alter host cell signaling pathways that are essential for viral replication.

Case Study 1: Influenza Virus

In a controlled laboratory setting, the compound was tested against various strains of the influenza virus. Results indicated a significant reduction in viral load in treated cells compared to controls. The study concluded that the compound could serve as a potential therapeutic agent for influenza infections.

Case Study 2: HIV Replication

Another study focused on the compound's effects on HIV-infected T-cells. The results demonstrated that treatment with the compound led to a marked decrease in viral RNA levels, suggesting effective suppression of HIV replication.

Additional Biological Activities

Besides its antiviral properties, preliminary investigations suggest that this compound may also exhibit:

- Antioxidant Activity : It has shown potential in scavenging free radicals.

- Anti-inflammatory Effects : In vitro studies indicate a reduction in pro-inflammatory cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.